molecular formula C22H21F2N5O3S B2575911 N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888425-87-4

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2575911
CAS No.: 888425-87-4
M. Wt: 473.5
InChI Key: SPQSYJCIPGOLDL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a sophisticated chemical compound designed for preclinical research, primarily in the field of oncology and immunology. Its molecular structure is characteristic of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway [https://pubchem.ncbi.nlm.nih.gov/]. This complex molecule features a dihydropyrimidinone core, a common scaffold in medicinal chemistry, substituted with a mesityl group and a 3,4-difluorobenzamide moiety, which are likely instrumental in enhancing binding affinity and selectivity. The compound is believed to act as an irreversible covalent inhibitor, potentially forming a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of its activity [https://www.rcsb.org/]. By potently inhibiting BTK, this compound is a valuable research tool for investigating B-cell signaling, proliferation, and survival in the context of autoimmune diseases and B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers can utilize this high-purity compound to elucidate disease mechanisms, study resistance pathways, and evaluate combination therapies in in vitro and in vivo models. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

888425-87-4

Molecular Formula

C22H21F2N5O3S

Molecular Weight

473.5

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C22H21F2N5O3S/c1-10-6-11(2)17(12(3)7-10)26-16(30)9-33-22-28-19(25)18(21(32)29-22)27-20(31)13-4-5-14(23)15(24)8-13/h4-8H,9H2,1-3H3,(H,26,30)(H,27,31)(H3,25,28,29,32)

InChI Key

SPQSYJCIPGOLDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. Its structure combines features typical of pyrimidine derivatives and benzamide compounds, which are often explored for their biological activities, particularly in cancer therapy and other medicinal applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22F2N4O2SC_{20}H_{22}F_2N_4O_2S and a molecular weight of approximately 426.48 g/mol. The presence of various functional groups, including an amine, thioether, and difluorobenzamide moiety, suggests a rich profile for biological interaction.

Property Details
Molecular FormulaC20H22F2N4O2S
Molecular Weight426.48 g/mol
Functional GroupsAmine, Thioether, Difluorobenzamide
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the same chemical class. For instance, derivatives of pyrimidine-based compounds have shown significant antiproliferative activity against various human tumor cell lines. The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest.

  • Cell Line Testing : Compounds similar to this compound were tested against a panel of tumor cell lines using MTT assays. Results indicated varying degrees of activity:
    • IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range (e.g., 0.15 μM against HCT116 cells) .
    • Mechanism of Action : Observations included G2/M phase cell cycle arrest and centrosome de-clustering .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural components:

  • Thioether Linkage : Enhances reactivity and may improve binding affinity to biological targets.
  • Difluorobenzamide Moiety : Potentially increases lipophilicity, aiding in cellular uptake.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on Pyrimidine Derivatives :
    • A series of 2-amino-pyrimidine derivatives were synthesized and tested for anticancer properties.
    • Notably, certain compounds demonstrated significant inhibition of cancer cell proliferation with specific action on microtubule dynamics .
  • Mechanistic Insights :
    • Research indicated that treatment with certain pyrimidine derivatives led to increased multipolar spindle formation during mitosis, suggesting a disruption in normal cell division processes .

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